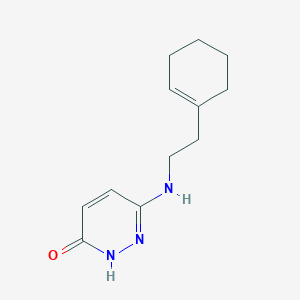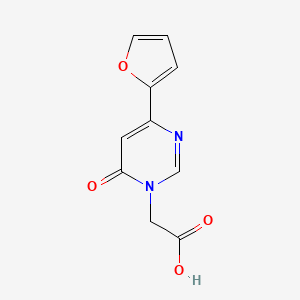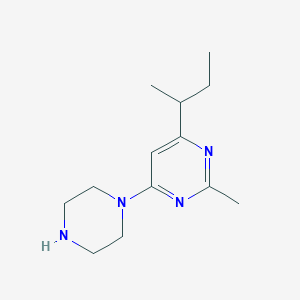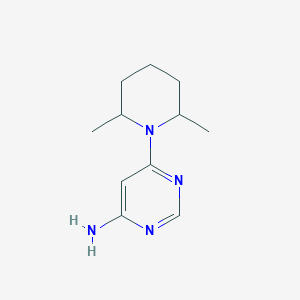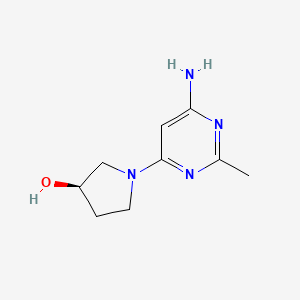
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Descripción general
Descripción
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, commonly referred to as RMP, is a potent synthetic compound that has recently been used in scientific research. It has been found to have a number of applications in the laboratory due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding in Bifunctional Aromatic N-Heterocycles
A series of bifunctional aromatic N-heterocycles, including compounds related to (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, have been synthesized and characterized, demonstrating significant hydrogen-bonding motifs in their structures. These motifs are critical in supramolecular chemistry and molecular recognition processes, underscoring the importance of such compounds in designing novel molecular structures (Aakeröy et al., 2007).
Reactions and Transformations in Pyrimidine Compounds
Research on 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, a compound structurally similar to (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, reveals insights into the reaction pathways and transformations of pyrimidine compounds. This study contributes to the understanding of mechanisms in the synthesis and reactivity of pyrimidine derivatives, which are crucial in medicinal chemistry and drug development (Dickinson & Jacobsen, 1975).
Antibacterial Activity of Pyrrolidine Derivatives
Investigations into 1 beta-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, related to the (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol structure, demonstrate potent antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains. Such studies emphasize the potential of pyrrolidine derivatives in developing new antibiotics (Ohtake et al., 1997).
Melanin-Concentrating Hormone Receptor Antagonists
Compounds derived from 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, sharing structural similarities with (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, have been identified as potent melanin-concentrating hormone receptor-1 antagonists. These findings have implications for the development of treatments targeting conditions related to melanin concentration (Huang et al., 2005).
Propiedades
IUPAC Name |
(3R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-11-8(10)4-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3,(H2,10,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATZPQQIXQPDSI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CC[C@H](C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





